molecular formula C13H11ClFSi B14491727 CID 78063816

CID 78063816

Cat. No.: B14491727
M. Wt: 249.76 g/mol
InChI Key: DBPHDKCGCWZOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 78063816” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78063816 involves several synthetic routes. One common method includes the conjugate addition reaction of ammonia to phorone, followed by a reduction in a Wolff-Kishner reaction . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. The process involves the use of high-pressure reactors and controlled temperature conditions to ensure the consistency and quality of the final product. The industrial method also focuses on minimizing impurities and maximizing yield through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

CID 78063816 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols or amines .

Scientific Research Applications

CID 78063816 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of CID 78063816 involves its interaction with specific molecular targets and pathways. It acts by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H11ClFSi

Molecular Weight

249.76 g/mol

InChI

InChI=1S/C13H11ClFSi/c14-16(13-4-2-1-3-5-13)10-11-6-8-12(15)9-7-11/h1-9H,10H2

InChI Key

DBPHDKCGCWZOOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](CC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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